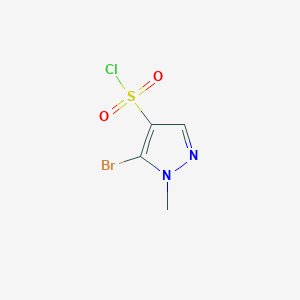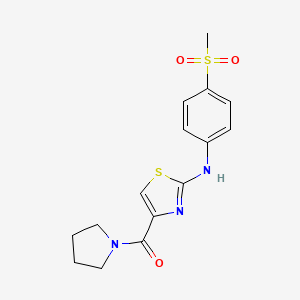![molecular formula C11H7N3O2S2 B2372032 5-硝基-6-(苯硫基)咪唑并[2,1-b][1,3]噻唑 CAS No. 338779-32-1](/img/structure/B2372032.png)
5-硝基-6-(苯硫基)咪唑并[2,1-b][1,3]噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole: is a heterocyclic compound with the molecular formula C17H11N3O2S2 and a molecular weight of 353.424 g/mol .
科学研究应用
Chemistry: 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It is often used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This makes 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of various chemical products .
作用机制
Target of Action
The primary target of 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacteria.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of Coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and citric acid cycle, which are crucial for the survival and growth of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By disrupting the pantothenate and CoA biosynthesis pathway, the compound impairs crucial metabolic processes, leading to the bacteriostatic or bactericidal effects .
生化分析
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazoles have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-mercaptoimidazole with nitrobenzene derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
化学反应分析
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Reduction: Amino derivatives of the imidazo[2,1-b][1,3]thiazole ring.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
相似化合物的比较
- 5-Nitro-6-(phenylthio)imidazo[2,1-b]thiazole
- 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
- 5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl phenyl sulfide
Comparison: 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a compound of interest for further research and development .
属性
IUPAC Name |
5-nitro-6-phenylsulfanylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S2/c15-14(16)10-9(12-11-13(10)6-7-17-11)18-8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKULZOFVJIIOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2371952.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)
![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)
![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)



![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)
![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)

